An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
This guide provides a comprehensive overview of the physicochemical properties of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a pivotal intermediate in contemporary drug discovery and medicinal chemistry. The unique structural features of this molecule, combining a reactive dichloropyrimidine ring with a functionalized pyrrole, make it a valuable scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] This document will delve into its molecular architecture, spectroscopic signature, methods for empirical characterization, and its chemical reactivity, providing researchers and drug development professionals with a foundational understanding of this important building block.
Molecular Structure and Core Properties
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde possesses a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring.[1] This core structure is a deazapurine isostere, mimicking the natural purine bases of nucleic acids and allowing molecules derived from it to interact with a wide range of biological targets.[3] The presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a carbaldehyde group at the 5-position of the pyrrole ring are key to its synthetic versatility.
Caption: Chemical Structure of the title compound.
Summary of Physicochemical Data
While specific experimental data for this exact molecule is limited in public literature, the properties can be reliably estimated from its parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and standard computational models.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₇H₃Cl₂N₃O | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| CAS Number | 1638767-57-3 | [1] |
| Appearance | Off-white to yellow solid (predicted) | Based on related compounds.[4][5] |
| Melting Point | >250 °C (estimated) | The parent compound melts at 247-250 °C; the aldehyde may increase this.[4][5] |
| Boiling Point | >312 °C at 760 mmHg (estimated) | Based on the parent compound.[4] |
| Solubility | Soluble in DMSO, ethyl acetate, methanol; slightly soluble in water (predicted). | Based on the parent compound's solubility profile.[5][6][7] |
| pKa | 9.18 ± 0.20 (predicted) | Computational prediction for the parent compound.[7] |
Spectroscopic and Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. The following section outlines the expected spectroscopic features and the protocols for their determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
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¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the following signals are anticipated: a singlet for the aldehyde proton (CHO) typically downfield (>9.5 ppm), a singlet for the C6-H of the pyrrole ring, and a broad singlet for the N7-H of the pyrrole ring. The exact chemical shifts will be influenced by solvent and concentration.
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¹³C NMR Spectroscopy: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehyde carbonyl carbon will be the most downfield signal. The two carbons bearing chlorine atoms will also be significantly downfield.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
Expected Observation: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (a trio of peaks in an approximate 9:6:1 ratio). The exact mass of the molecular ion should correspond to the calculated mass of C₇H₃Cl₂N₃O.[1]
Experimental Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Compare the measured exact mass to the theoretical mass to confirm the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Absorption Bands:
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~3400 cm⁻¹: N-H stretching of the pyrrole ring.
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~1680 cm⁻¹: C=O stretching of the aldehyde group.
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~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
~800-600 cm⁻¹: C-Cl stretching.
Experimental Determination of Physicochemical Properties
The following workflows outline standard procedures for the empirical determination of key physicochemical parameters.
Melting Point Determination
Caption: A standard workflow for melting point determination.
Solubility Assessment
A systematic approach is required to determine the solubility profile across a range of relevant solvents.
Caption: A workflow for qualitative solubility assessment.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is dictated by the reactivity of its functional groups.
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Nucleophilic Aromatic Substitution: The chlorine atoms at positions 2 and 4 are excellent leaving groups and can be sequentially or simultaneously displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This is the primary route for elaborating the core structure.[1]
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Aldehyde Chemistry: The carbaldehyde group is a versatile handle for further functionalization. It can undergo Knoevenagel condensations with active methylene compounds, reductive amination to introduce substituted amino groups, or oxidation to a carboxylic acid.[1]
Caption: Major reaction pathways for the title compound.
This reactivity profile makes it a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, and other kinase inhibitors targeting signaling pathways implicated in cancer and autoimmune diseases.[1][4] The ability to selectively modify the scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Conclusion
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a high-value synthetic intermediate with a rich chemical profile. Its physicochemical properties, characterized by a stable heterocyclic core and multiple reactive sites, provide a robust platform for the construction of complex, biologically active molecules. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective application in modern drug discovery programs.
References
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - Benchchem. (URL: )
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR spectrum. (URL: )
- Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)
- 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 - Home Sunshine Pharma. (URL: )
- 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylicacid - MySkinRecipes. (URL: )
- 90213-66-4, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Formula - ECHEMI. (URL: )
- 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 - ChemicalBook. (URL: )
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Deriv
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